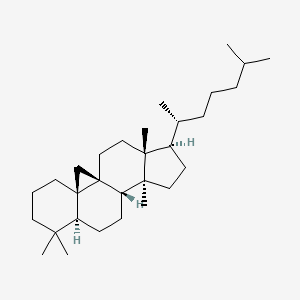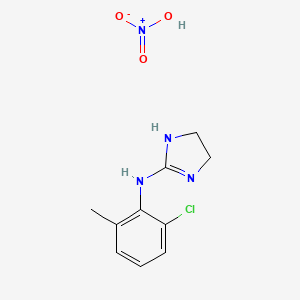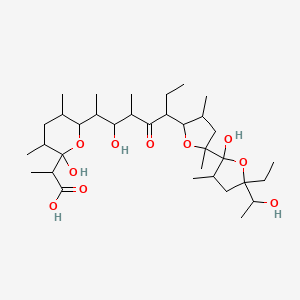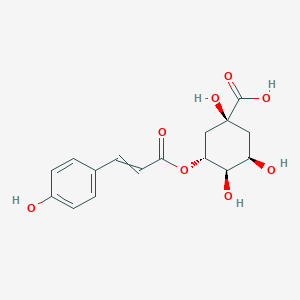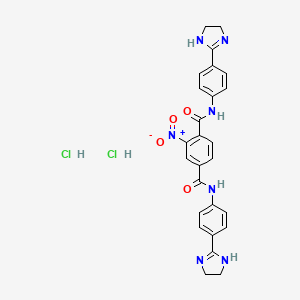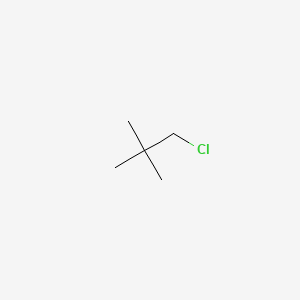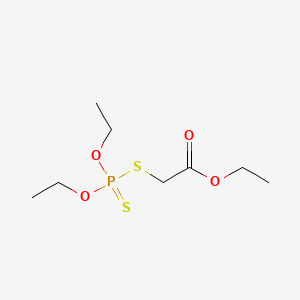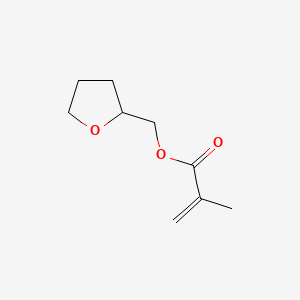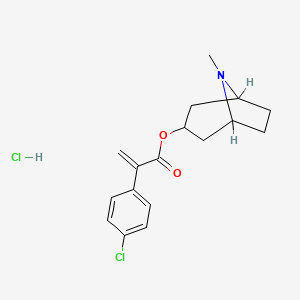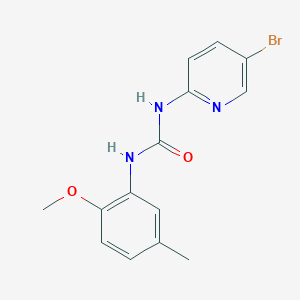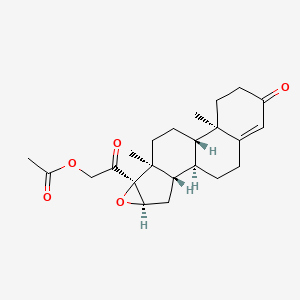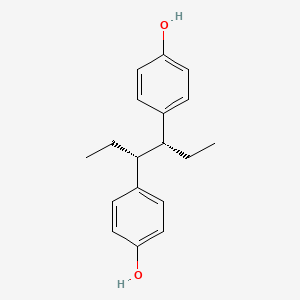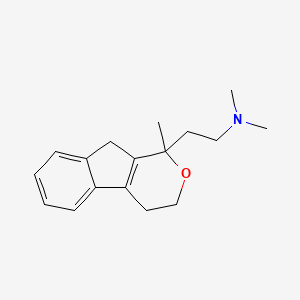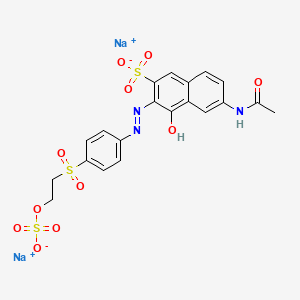
反応性オレンジ16
概要
説明
科学的研究の応用
Reactive Orange 16 has a wide range of scientific research applications:
作用機序
Target of Action
Reactive Orange 16 (RO16) is a synthetic azo dye widely used in the textile industry . The primary targets of RO16 are the chromophore and auxochrome groups present in its molecular structure . The chromophore group is responsible for the visual effect of color through electron excitation, while the auxochrome group binds to the fabric, fixing the color, and also modifying it .
Mode of Action
RO16 interacts with its targets primarily through adsorption processes . This interaction is pH-dependent, suggesting that the dye’s ionization state plays a crucial role in its adsorption . In addition, the dye can be adsorbed onto single-walled carbon nanotubes (SWCNTs) through electrostatic interactions .
Biochemical Pathways
The degradation of RO16 involves both anaerobic and aerobic pathways . In the anaerobic pathway, biodegradation of the dye occurs in an anaerobic moving bed biofilm reactor (MBBR), with glucose and nutrients supplemented as carbon co-substrate and nitrogen source, respectively . The aerobic pathway involves ozonation followed by biological treatment in an aerobic MBBR . The degradation products of RO16 were identified, and a degradation pathway was proposed .
Pharmacokinetics
This suggests that once introduced into an aqueous environment, RO16 can be widely distributed. The degradation of RO16, which can be considered a form of metabolism, involves both physical (ozonation) and biological (biodegradation) processes .
Result of Action
The action of RO16 results in coloration of fabrics in the textile industry . When released into the environment, ro16 poses serious risks to human health . The degradation of RO16 leads to the formation of lower molecular weight aromatic compounds . These biotransformation products were found to be non-toxic in nature .
Action Environment
The action of RO16 is influenced by various environmental factors. For instance, the pH of the environment significantly affects the adsorption of the dye . Temperature also plays a role, with efficient decolorization observed at temperatures as high as 52 °C . Furthermore, the presence of various chemicals used in the textile dyeing process, such as acetic acid, formic acid, urea, sodium chloride, sodium nitrate, sodium sulfate, sodium phosphate, and sodium carbonate, can affect the adsorption of RO16 .
生化学分析
Biochemical Properties
Reactive Orange 16 plays a significant role in biochemical reactions, particularly in the context of bioremediation. It interacts with various enzymes, proteins, and other biomolecules during its degradation process. Key enzymes involved in the degradation of Reactive Orange 16 include azoreductase, tyrosinase, laccase, lignin peroxidase, and manganese peroxidase . These enzymes catalyze the breakdown of the dye into smaller aromatic compounds, reducing its toxicity and environmental impact .
Cellular Effects
Reactive Orange 16 affects various types of cells and cellular processes. In bacterial cells, it can be decolorized and degraded by specific strains such as Bacillus stratosphericus and Bacillus flexus . The dye influences cell function by interacting with cell signaling pathways, gene expression, and cellular metabolism. For instance, the degradation products of Reactive Orange 16 have been shown to be non-toxic to Escherichia coli and Vigna radiata, indicating a reduction in toxicity after biotransformation .
Molecular Mechanism
The molecular mechanism of Reactive Orange 16 involves its interaction with specific enzymes that catalyze its breakdown. Azoreductase, for example, reduces the azo bond in the dye, leading to the formation of aromatic amines . These amines are further degraded by other enzymes such as laccase and lignin peroxidase. The dye’s interaction with these enzymes results in changes in gene expression and enzyme activity, ultimately leading to its degradation .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Reactive Orange 16 change over time. The dye’s stability and degradation are influenced by factors such as dye concentration, temperature, pH, and salinity . Studies have shown that Bacillus stratosphericus can completely decolorize Reactive Orange 16 within 10 hours under optimized conditions . Long-term effects on cellular function have been observed, with the degraded metabolites showing reduced toxicity compared to the original dye .
Dosage Effects in Animal Models
The effects of Reactive Orange 16 vary with different dosages in animal models. Higher concentrations of the dye can lead to toxic or adverse effects, while lower concentrations may be effectively degraded by microbial consortia . Threshold effects have been observed, where the dye’s toxicity decreases significantly after biotransformation by bacterial enzymes .
Metabolic Pathways
Reactive Orange 16 is involved in several metabolic pathways, primarily those related to its degradation. The dye interacts with enzymes such as azoreductase, tyrosinase, laccase, lignin peroxidase, and manganese peroxidase . These enzymes facilitate the breakdown of the dye into smaller, less toxic compounds, affecting metabolic flux and metabolite levels in the process .
Transport and Distribution
Within cells and tissues, Reactive Orange 16 is transported and distributed through interactions with specific transporters and binding proteins. These interactions influence the dye’s localization and accumulation in different cellular compartments . The transport and distribution mechanisms play a crucial role in the dye’s degradation and detoxification.
Subcellular Localization
The subcellular localization of Reactive Orange 16 affects its activity and function. The dye may be directed to specific compartments or organelles through targeting signals or post-translational modifications . These localization mechanisms ensure that the dye interacts with the appropriate enzymes and biomolecules for its effective degradation.
準備方法
Reactive Orange 16 can be synthesized by the reaction of methyl orange sulfite and sodium nitrite. The synthesis process involves the reaction of methyl orange sulfite with sodium nitrosate under acidic conditions, followed by hydrolysis and the action of sodium chloride . Industrial production methods often involve similar synthetic routes but on a larger scale, ensuring high yield and purity of the final product.
化学反応の分析
Reactive Orange 16 undergoes various chemical reactions, including:
Substitution: Reactive Orange 16 can react with cellulose hydroxyl or amino acid functional groups of wool and similar synthetic fabrics.
Common reagents used in these reactions include ozone for oxidation and glucose for anaerobic biodegradation . Major products formed from these reactions include smaller aromatic compounds and partially mineralized products .
類似化合物との比較
Reactive Orange 16 can be compared with other similar azo dyes, such as:
Reactive Black 5: Another widely used azo dye in the textile industry, known for its dark color and similar application methods.
Reactive Red 120: A reactive dye with similar properties and applications in textile dyeing.
Remazol Brilliant Blue R: A reactive dye used in textile dyeing, known for its bright blue color and similar chemical structure.
Reactive Orange 16 is unique due to its bright orange color, excellent light-fastness, and wash-fastness properties, making it a popular choice in the textile industry .
特性
CAS番号 |
20262-58-2 |
|---|---|
分子式 |
C20H19N3NaO11S3 |
分子量 |
596.6 g/mol |
IUPAC名 |
disodium;6-acetamido-4-hydroxy-3-[[4-(2-sulfonatooxyethylsulfonyl)phenyl]diazenyl]naphthalene-2-sulfonate |
InChI |
InChI=1S/C20H19N3O11S3.Na/c1-12(24)21-15-3-2-13-10-18(36(28,29)30)19(20(25)17(13)11-15)23-22-14-4-6-16(7-5-14)35(26,27)9-8-34-37(31,32)33;/h2-7,10-11,25H,8-9H2,1H3,(H,21,24)(H,28,29,30)(H,31,32,33); |
InChIキー |
MYNWOBSXSQNNEN-UHFFFAOYSA-N |
SMILES |
CC(=O)NC1=CC2=C(C(=C(C=C2C=C1)S(=O)(=O)[O-])N=NC3=CC=C(C=C3)S(=O)(=O)CCOS(=O)(=O)[O-])O.[Na+].[Na+] |
正規SMILES |
CC(=O)NC1=CC2=C(C(=C(C=C2C=C1)S(=O)(=O)O)N=NC3=CC=C(C=C3)S(=O)(=O)CCOS(=O)(=O)O)O.[Na] |
Key on ui other cas no. |
20262-58-2 12225-88-6 |
ピクトグラム |
Irritant; Health Hazard |
同義語 |
illiant orange 3R brilliant orange 3R, sodium salt C.I. reactive orange 16 |
製品の起源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of Reactive Orange 16?
A1: Reactive Orange 16 has a molecular formula of C20H17N4NaO11S3 and a molecular weight of 628.57 g/mol.
Q2: What are the key spectroscopic features of Reactive Orange 16?
A2: While specific spectroscopic data is not provided in the abstracts, UV-Vis spectroscopy is frequently employed to monitor its concentration during removal studies. [, , , , , , , , , , , , ]. This suggests a strong absorbance in the UV-Vis region, typical of azo dyes. Additionally, FTIR analysis has been used to characterize materials used for its adsorption, indicating potential interactions with specific functional groups. [, , , , ].
Q3: Why is removing Reactive Orange 16 from wastewater important?
A3: Reactive Orange 16, like many textile dyes, is a known water pollutant. Its presence in wastewater is detrimental as it disrupts aquatic ecosystems by hindering light penetration and oxygen transfer. [, , , , , ]. Additionally, some azo dyes and their degradation products can be toxic to aquatic life and potentially carcinogenic. [, ]
Q4: What are the common methods for removing Reactive Orange 16 from wastewater?
A4: Numerous methods have been investigated, including:
- Adsorption: Utilizing various materials like activated carbon [, ], modified kenaf core fiber [], rice hull [], hydrochar [], and layered double hydroxides [].
- Biodegradation: Employing microorganisms like Enterococcus faecalis [] and Phanerochaete chrysosporium fungus [] to break down the dye.
- Advanced Oxidation Processes (AOPs): These involve generating highly reactive radicals to degrade the dye. Examples include:
Q5: How does the pH of the solution affect the removal of Reactive Orange 16?
A5: Solution pH significantly influences the removal process, particularly for adsorption methods. Studies indicate that acidic conditions generally favor the removal of Reactive Orange 16. [, , , , , ]. This is likely due to changes in the dye's chemical structure and its interactions with the adsorbent surface at different pH levels.
Q6: What adsorption isotherm models are commonly used to describe the adsorption of Reactive Orange 16?
A6: The Langmuir and Freundlich isotherm models are frequently employed to analyze the adsorption data. [, , , , , ] The Langmuir model assumes monolayer adsorption onto a homogeneous surface, while the Freundlich model describes multilayer adsorption onto a heterogeneous surface.
Q7: What factors influence the adsorption capacity of materials for Reactive Orange 16?
A7: Adsorption capacity is influenced by factors such as:
- Surface area and pore structure of the adsorbent: Higher surface areas generally lead to greater adsorption. [, , ]
- Surface chemistry and functional groups: Modifications introducing specific functional groups can enhance interactions with the dye molecule. [, , , , ]
Q8: How do microorganisms degrade Reactive Orange 16?
A8: Microorganisms can degrade Reactive Orange 16 through enzymatic processes. For instance, Enterococcus faecalis strain YZ 66 exhibits the ability to decolorize the dye under static anoxic conditions. []. Phanerochaete chrysosporium, a white-rot fungus, is known to produce ligninolytic enzymes, particularly manganese peroxidase, which plays a role in dye degradation. []
Q9: How does photocatalysis with TiO2 degrade Reactive Orange 16?
A9: TiO2, when exposed to UV or visible light, generates electron-hole pairs. These photogenerated charges can interact with water and oxygen molecules to produce reactive oxygen species (ROS) such as hydroxyl radicals (•OH). These ROS are highly reactive and can effectively degrade organic pollutants like Reactive Orange 16 through oxidation reactions. [, , ]
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


